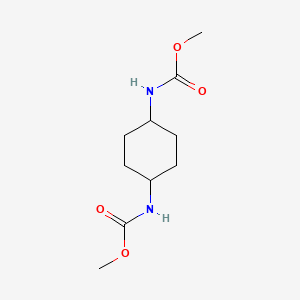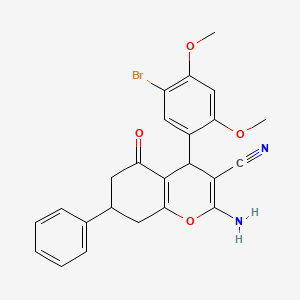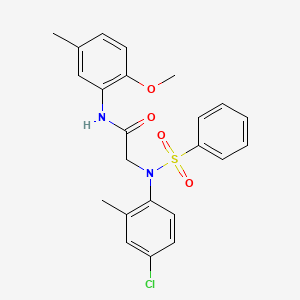![molecular formula C21H29N5O B5235276 2-(4-ethyl-1-piperazinyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-indanecarboxamide](/img/structure/B5235276.png)
2-(4-ethyl-1-piperazinyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-indanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethyl-1-piperazinyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-indanecarboxamide, also known as EI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EI is a small molecule that belongs to the class of indanecarboxamides and has shown promising results in various studies.
作用機序
2-(4-ethyl-1-piperazinyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-indanecarboxamide exerts its therapeutic effects by binding to specific targets in the body. It is known to bind to the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling, protein folding, and stress response. This compound has also been shown to interact with the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. Furthermore, this compound has been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. It has been found to increase the levels of certain neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior. This compound has also been found to reduce oxidative stress and inflammation, which are implicated in various diseases. Furthermore, this compound has been shown to have anti-angiogenic effects, which may be beneficial in cancer treatment.
実験室実験の利点と制限
2-(4-ethyl-1-piperazinyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-indanecarboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, making it readily available for research purposes. Furthermore, this compound has been shown to have a high binding affinity to its targets, making it a potent therapeutic agent. However, one of the limitations of this compound is that it has poor solubility in water, which may affect its bioavailability and pharmacokinetics.
将来の方向性
2-(4-ethyl-1-piperazinyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-indanecarboxamide has shown promising results in various studies, and there are several future directions for research. One area of interest is the development of this compound analogs with improved pharmacokinetic and pharmacodynamic properties. Another direction is the investigation of this compound in combination with other therapeutic agents for synergistic effects. Furthermore, the potential use of this compound in the treatment of other diseases such as cardiovascular disease and metabolic disorders warrants further investigation.
Conclusion
In conclusion, this compound is a small molecule that has shown promising results in various scientific research studies. Its potential therapeutic applications in cancer, inflammation, and neurological disorders make it an attractive candidate for further investigation. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper.
合成法
The synthesis of 2-(4-ethyl-1-piperazinyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-indanecarboxamide involves the reaction of 2-(1H-imidazol-4-yl)ethylamine with 2-bromoethyl-4-ethylpiperazine, followed by the reaction with 2-indanecarboxylic acid. The final product is obtained after purification using column chromatography. The yield of this compound is around 60%, and the purity is greater than 95%.
科学的研究の応用
2-(4-ethyl-1-piperazinyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-indanecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation-related diseases such as rheumatoid arthritis and Crohn's disease have also been studied, and this compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders such as Alzheimer's disease and Parkinson's disease, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
特性
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-N-[2-(1H-imidazol-5-yl)ethyl]-1,3-dihydroindene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O/c1-2-25-9-11-26(12-10-25)21(13-17-5-3-4-6-18(17)14-21)20(27)23-8-7-19-15-22-16-24-19/h3-6,15-16H,2,7-14H2,1H3,(H,22,24)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVOYFZIEODCKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2(CC3=CC=CC=C3C2)C(=O)NCCC4=CN=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


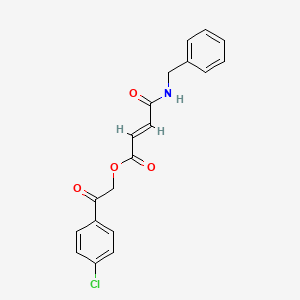
![2-[4-[(1-ethyl-1H-indol-3-yl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B5235208.png)
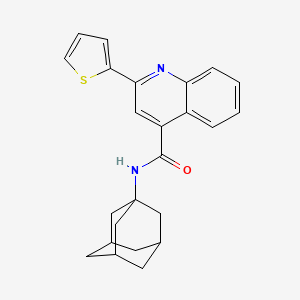
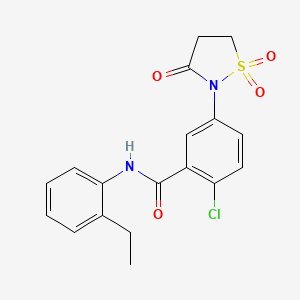
![N-[(3,4-dimethoxyphenyl)(4-methoxyphenyl)methyl]-2-furamide](/img/structure/B5235219.png)
![5-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5235220.png)
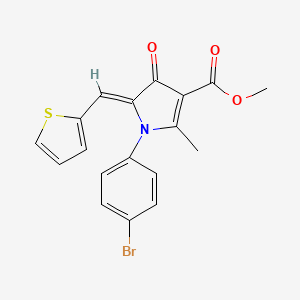
![8-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5235226.png)
![2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine](/img/structure/B5235234.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5235243.png)
